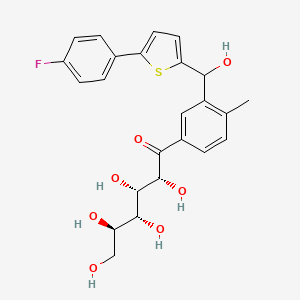
(2S,5S)-1-Boc-2,5-diethyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-1-Boc-2,5-diethyl-piperazine is a chiral piperazine derivative that has gained attention in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-Boc-2,5-diethyl-piperazine typically involves the protection of the piperazine ring followed by the introduction of ethyl groups at the 2 and 5 positions. One common method involves the use of Boc anhydride to protect the piperazine nitrogen atoms, followed by alkylation with ethyl halides under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-1-Boc-2,5-diethyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, where nucleophiles like amines or thiols replace the ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Deprotected piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,5S)-1-Boc-2,5-diethyl-piperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound is studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of (2S,5S)-1-Boc-2,5-diethyl-piperazine involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperazine moiety. This moiety can then interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5S)-2,5-diethyl-piperazine
- (2S,5S)-1-Boc-2,5-dimethyl-piperazine
- (2S,5S)-1-Boc-2,5-dipropyl-piperazine
Uniqueness
(2S,5S)-1-Boc-2,5-diethyl-piperazine is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
tert-butyl (2S,5S)-2,5-diethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11-/m0/s1 |
Clé InChI |
CDKIKMMLXSNKCO-QWRGUYRKSA-N |
SMILES isomérique |
CC[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CC |
SMILES canonique |
CCC1CNC(CN1C(=O)OC(C)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


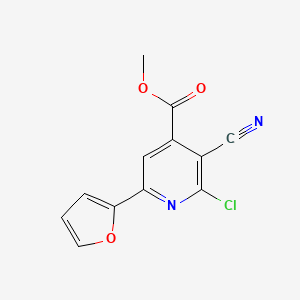
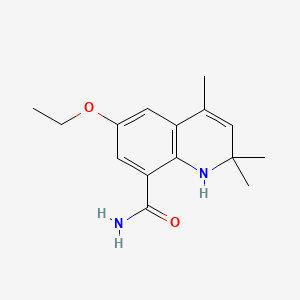
![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)

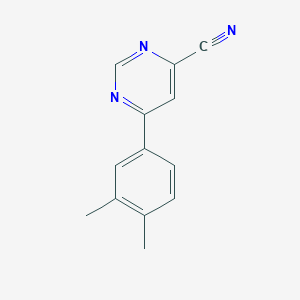
![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
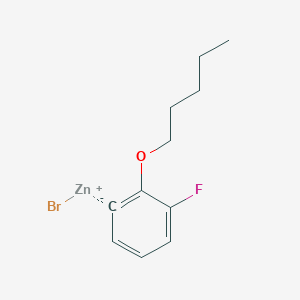

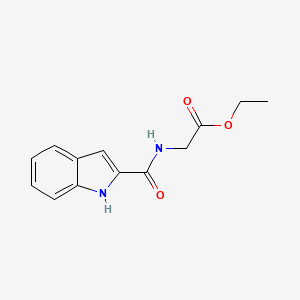

![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)
